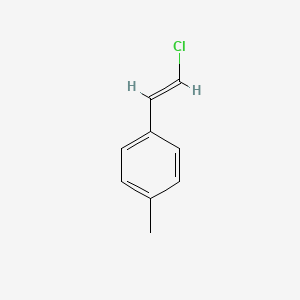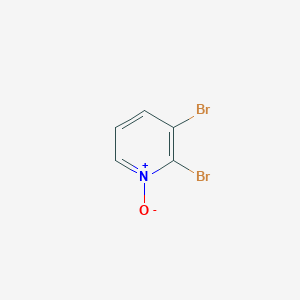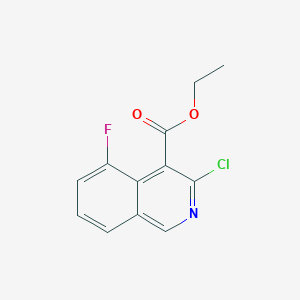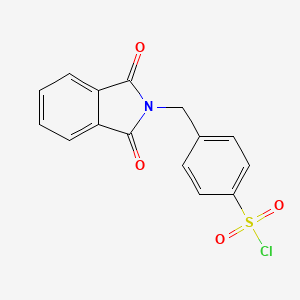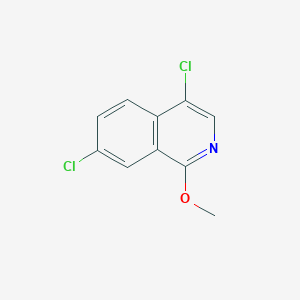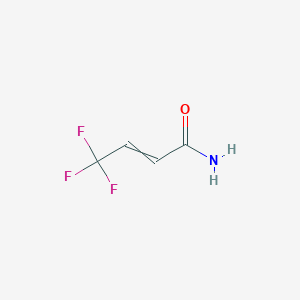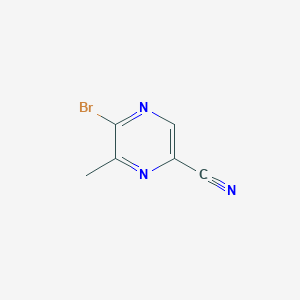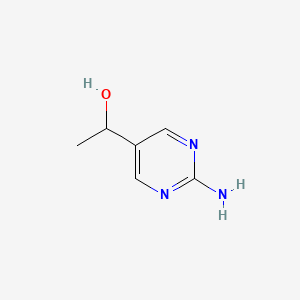
1-(2-Aminopyrimidin-5-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Aminopyrimidin-5-yl)ethanol is a chemical compound with the molecular formula C6H9N3O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2-Aminopyrimidin-5-yl)ethanol can be synthesized through several methods. One common approach involves the reaction of 2-aminopyrimidine with ethylene oxide under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and yield. The process may also include purification steps such as crystallization or distillation to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Aminopyrimidin-5-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 1-(2-aminopyrimidin-5-yl)ethanone.
Reduction: Formation of 1-(2-aminopyrimidin-5-yl)ethanolamine.
Substitution: Formation of various substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Aminopyrimidin-5-yl)ethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-(2-Aminopyrimidin-5-yl)ethanol involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
2-Aminopyrimidine: A precursor in the synthesis of 1-(2-Aminopyrimidin-5-yl)ethanol.
1-(2-Aminopyrimidin-5-yl)ethanone: An oxidized form of the compound.
1-(2-Aminopyrimidin-5-yl)ethanolamine: A reduced derivative.
Uniqueness: this compound is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. Its hydroxyl group allows for further functionalization, making it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C6H9N3O |
|---|---|
Molekulargewicht |
139.16 g/mol |
IUPAC-Name |
1-(2-aminopyrimidin-5-yl)ethanol |
InChI |
InChI=1S/C6H9N3O/c1-4(10)5-2-8-6(7)9-3-5/h2-4,10H,1H3,(H2,7,8,9) |
InChI-Schlüssel |
PKBGVZXGMIZYSA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CN=C(N=C1)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


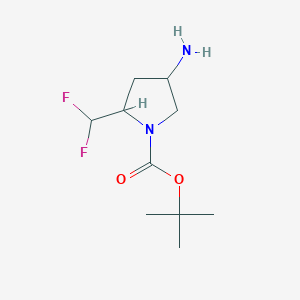
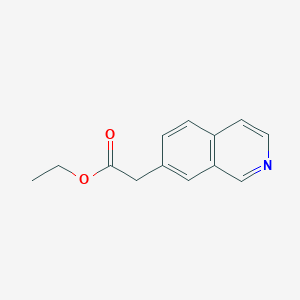
![{9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-yl}methanamine](/img/structure/B13657502.png)
